Dehydrosertindole
Übersicht
Beschreibung
Dehydrosertindole is a metabolite of sertindole, an atypical antipsychotic medication used primarily in the treatment of schizophrenia. Sertindole is known for its selective inhibition of dopamine D2 receptors in the mesolimbic system and serotonin 5-HT2 receptors, which contribute to its antipsychotic effects . This compound retains some of these pharmacological properties, making it a compound of interest in both clinical and research settings.
Wissenschaftliche Forschungsanwendungen
Dehydrosertindole has several scientific research applications, including:
Wirkmechanismus
Target of Action
Dehydrosertindole is a metabolite of Sertindole , an atypical antipsychotic. The primary targets of this compound are likely similar to those of Sertindole, which include dopamine D2 receptors in the mesolimbic system and serotonin 5-HT2 receptors and α1-adrenoceptors in the central nervous system . These receptors play crucial roles in regulating mood, behavior, and cognition.
Mode of Action
This compound likely interacts with its targets in a manner similar to Sertindole. Sertindole acts by selectively inhibiting dopamine D2 receptors in the mesolimbic system, which is associated with the emotional response, and serotonin 5-HT2 receptors and α1-adrenoceptors in the central nervous system . This inhibition can help to balance neurotransmitter levels and alleviate symptoms of conditions like schizophrenia .
Biochemical Pathways
Sertindole’s action on dopamine D2 and serotonin 5-HT2 receptors can influence various downstream effects, including the regulation of mood, behavior, and cognition .
Pharmacokinetics
The pharmacokinetics of this compound are likely influenced by its metabolism from Sertindole. Sertindole is metabolized by cytochrome P450 (CYP) 2D6 and CYP3A4 into two principal metabolites, this compound and norsertindole . The oral bioavailability of Sertindole is approximately 75%, and it is slowly absorbed after oral administration with a time to the maximum plasma concentration of about 10 hours . These factors may also impact the bioavailability of this compound.
Result of Action
Given its relation to sertindole, it may contribute to the therapeutic effects of sertindole, including the improvement of negative symptoms in schizophrenia patients
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs that induce or inhibit CYP isozymes may result in altered plasma concentrations of this compound . Additionally, individual factors such as genetic variations in CYP2D6 can affect the metabolism and clearance of Sertindole, and by extension, the levels of this compound .
Zukünftige Richtungen
Based on competitive PK/PD analysis of the parent-metabolite interaction, the relative contribution of dehydrosertindole to the overall pharmacological effect after sertindole administration in rats appeared to be of minor significance . This could mainly be ascribed to the relatively low extent of bioconversion of sertindole into this compound in this species . This suggests that future research may focus on improving the bioconversion rate.
Biochemische Analyse
Biochemical Properties
Dehydrosertindole interacts with various biomolecules in the body. It has a high affinity for dopamine D2 receptors, serotonin 5-hydroxytryptamine (5-HT) 2 receptors, and α1-adrenergic receptors . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound influences various cellular processes. It inhibits limbic dopamine function, which can affect cell signaling pathways and gene expression
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It binds to dopamine D2 receptors, serotonin 5-HT2 receptors, and α1-adrenergic receptors, potentially leading to enzyme inhibition or activation .
Metabolic Pathways
It’s known that sertindole undergoes extensive hepatic metabolism by cytochrome P450 (CYP) 2D6 and CYP3A4 to form two principal metabolites, one of which is this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dehydrosertindole typically involves the metabolic conversion of sertindole in the liver. Sertindole undergoes extensive hepatic metabolism by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, to form this compound .
Industrial Production Methods: Industrial production of this compound is not commonly practiced as it is primarily a metabolite of sertindole. the synthesis of sertindole itself involves complex organic reactions, including the formation of the indole ring system and subsequent functionalization to achieve the desired pharmacological properties .
Analyse Chemischer Reaktionen
Types of Reactions: Dehydrosertindole can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form more polar metabolites, which are then excreted from the body.
Reduction: Although less common, reduction reactions can also occur, leading to the formation of reduced metabolites.
Substitution: this compound can undergo substitution reactions, particularly at the indole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives with potential pharmacological activities .
Vergleich Mit ähnlichen Verbindungen
Sertindole: The parent compound, which is metabolized to form dehydrosertindole.
Norsertindole: Another metabolite of sertindole, formed through N-dealkylation.
Clozapine: An atypical antipsychotic with a similar mechanism of action, but different metabolic pathways.
Uniqueness: this compound is unique due to its specific metabolic origin from sertindole and its distinct pharmacological properties. Unlike sertindole, this compound has an additional double bond in the five-membered ring, which may influence its receptor binding and overall activity .
Eigenschaften
IUPAC Name |
3-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]ethyl]-1H-imidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClFN4O/c25-18-1-6-23-21(15-18)22(16-30(23)20-4-2-19(26)3-5-20)17-7-10-28(11-8-17)13-14-29-12-9-27-24(29)31/h1-6,9,12,15-17H,7-8,10-11,13-14H2,(H,27,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVZAIBLBVMRAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5C=CNC5=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClFN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173294-84-3 | |
Record name | Dehydrosertindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173294843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEHYDROSERTINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW4678O9A2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the pharmacokinetic profile of dehydrosertindole?
A: Research indicates that this compound exhibits first-order elimination kinetics. [] Studies in guinea pigs show that its concentration in the myocardium is related to plasma concentration and is approximately 3.1 times higher than plasma levels. [] This highlights the importance of considering tissue distribution when evaluating the pharmacodynamic effects of this compound.
Q2: How does erythromycin impact the pharmacokinetics of this compound?
A: Co-administration of erythromycin with sertindole, the parent drug of this compound, has been observed to increase both the Cmax (maximum plasma concentration) and AUC (area under the concentration-time curve) of this compound by 16% and 21% respectively. [] This interaction is thought to arise from the inhibition of the CYP3A metabolic isozyme, which plays a role in this compound elimination. []
Q3: Are there analytical methods available for the detection and quantification of this compound?
A: Yes, researchers have developed a simplified ultraviolet liquid chromatographic method for the simultaneous determination of sertindole, this compound, and norsertindole in human plasma. [] This method highlights the ability to specifically detect and quantify this compound in biological samples. Additionally, capillary electrophoresis methods using methanol and acetonitrile as solvents have proven successful in separating sertindole from its metabolites, including this compound. [] This technique leverages the differential mobility of these compounds in different solvent systems to achieve separation.
Q4: What is known about the structure-activity relationship of this compound?
A: While specific structure-activity relationship (SAR) data for this compound is limited in the provided research, it's known that the parent drug, sertindole, and its metabolites, including this compound, share structural similarities. [] These structural similarities likely contribute to their shared affinity for targets like dopamine D2 receptors. [, ] Further research focused on this compound's specific structure-activity relationships would be valuable.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.